Cyclopentane;thulium

Atomic Layer Deposition Thulium oxide Precursor reactivity

Tris(cyclopentadienyl)thulium(III) (CAS 1272-26-0; synonym Cyclopentane;thulium), commonly denoted TmCp₃ or Tm(C₅H₅)₃, is a homoleptic organolanthanide complex in which a Tm³⁺ center is coordinated by three η⁵-cyclopentadienyl ligands. The compound appears as greenish-yellow air- and moisture-sensitive crystals with a melting point of 248–249 °C (dec.) and sublimes at 230 °C under vacuum.

Molecular Formula C15H30Tm
Molecular Weight 379.33 g/mol
Cat. No. B12436323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentane;thulium
Molecular FormulaC15H30Tm
Molecular Weight379.33 g/mol
Structural Identifiers
SMILESC1CCCC1.C1CCCC1.C1CCCC1.[Tm]
InChIInChI=1S/3C5H10.Tm/c3*1-2-4-5-3-1;/h3*1-5H2;
InChIKeyFQQOHLVBLNKGLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(cyclopentadienyl)thulium(III) (TmCp₃) — A Volatile Organolanthanide ALD/CVD Precursor for Thulium Oxide Thin Films


Tris(cyclopentadienyl)thulium(III) (CAS 1272-26-0; synonym Cyclopentane;thulium), commonly denoted TmCp₃ or Tm(C₅H₅)₃, is a homoleptic organolanthanide complex in which a Tm³⁺ center is coordinated by three η⁵-cyclopentadienyl ligands [1]. The compound appears as greenish-yellow air- and moisture-sensitive crystals with a melting point of 248–249 °C (dec.) and sublimes at 230 °C under vacuum [1]. TmCp₃ serves as a volatile metal–organic precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of Tm₂O₃ thin films, exploited in high-κ gate dielectrics, optical coatings, and semiconductor devices [2].

Why Generic Lanthanide Cyclopentadienyl or β-Diketonate Precursors Cannot Replace TmCp₃ in Critical Applications


Although all lanthanide tris-cyclopentadienyl complexes (LnCp₃) share a common structural motif and many Ln(thd)₃ β-diketonates can deposit Ln₂O₃ films, direct substitution fails for three quantifiable reasons. First, TmCp₃ reacts exothermically with H₂O as the sole oxidant to yield ALD-quality Tm₂O₃, whereas the closest thulium alternative, Tm(thd)₃, requires aggressive O₃ to achieve film growth [1]. Second, the melting point and sublimation temperature of TmCp₃ are distinctly lower than those of neighboring LnCp₃ congeners such as ErCp₃ (287 °C) and HoCp₃ (252–295 °C), directly affecting precursor delivery and thermal budget in deposition tools . Third, the deposited Tm₂O₃ film exhibits a dielectric constant of ∼16 — substantially higher than the κ = 8.4–11.1 range reported for Ln₂O₃ films grown from generic Ln(thd)₃/O₃ processes — a property inseparable from the precursor–process combination [1][2]. These differences mean that swapping TmCp₃ for another lanthanide precursor alters not only deposition chemistry but also the electrical performance of the final device.

Quantitative Differentiation Evidence: TmCp₃ Versus Closest Analogs and Alternative Precursors


ALD Growth Rate: TmCp₃ Delivers ∼1.5 Å/Cycle with H₂O, Outperforming the Tm(thd)₃/O₃ Process

TmCp₃ reacts with H₂O in a true ALD window (200–300 °C) to deposit Tm₂O₃ at a growth rate of ∼1.5 Å/cycle. This rate represents a substantial increase over the previously established Tm(thd)₃/O₃ ALD process, which requires a stronger oxidant (O₃) and operates at a higher temperature (∼300 °C) with a lower growth rate [1]. By analogy, the Er(CpMe)₃/H₂O process yields 1.5 Å/cycle — approximately 6× the rate of Er(thd)₃/O₃ (∼0.25 Å/cycle) and 4× that of Er(tBu₂amd)₃/O₃ (∼0.38 Å/cycle) — consistent with the class-level advantage of Cp-based precursors over β-diketonates [2].

Atomic Layer Deposition Thulium oxide Precursor reactivity

Oxidant Compatibility: TmCp₃ Operates with Mild H₂O Instead of Aggressive O₃ Required by Tm(thd)₃

The TmCp₃ ALD process uniquely employs H₂O as the oxidizing agent, eliminating the need for ozone (O₃) that is mandatory for the Tm(thd)₃-based ALD route [1]. The high reactivity of the Tm–Cp bond toward hydrolysis enables efficient ligand exchange with H₂O, whereas the thermodynamically stable Tm–O chelate in Tm(thd)₃ necessitates the stronger oxidizing power of O₃ to achieve comparable film growth [1][2]. Ozone is a known source of process integration challenges: it oxidizes non-oxide substrates (e.g., Ge, III-V semiconductors), generates defects at the interface, and requires dedicated generation and abatement hardware.

ALD precursor chemistry Oxidizing agent Process integration

Thermal Profile: TmCp₃ Exhibits a Lower Melting Point (248 °C) than ErCp₃ (287 °C) and LaCp₃ (275 °C), Enabling Gentler Precursor Delivery

TmCp₃ melts at 248–249 °C (with decomposition) and sublimes at 230 °C under vacuum [1]. In contrast, the directly neighboring lanthanide ErCp₃ melts at 287 °C and HoCp₃ at 252 °C (or 295 °C depending on polymorph) . The 38 °C lower melting point of TmCp₃ relative to ErCp₃ translates to a wider thermal processing window for precursor vaporization without thermal decomposition, which is critical for reproducible vapor draw in bubbler-based ALD/CVD delivery systems. The sublimation temperature of TmCp₃ (230 °C vac.) is comparable to that of HoCp₃ and ErCp₃ (both 200–230 °C vac.), indicating that the melting point advantage does not come at the cost of reduced volatility.

Precursor volatility Thermal budget CVD/ALD delivery

Dielectric Performance: TmCp₃-Derived Tm₂O₃ Achieves κ ≈ 16, Surpassing Ln(thd)₃-Derived Ln₂O₃ Films (κ = 8.4–11.1)

Tm₂O₃ films deposited from TmCp₃ and H₂O, after annealing at 600 °C, exhibit a relative dielectric constant of ∼16 as measured from capacitance–voltage (C–V) characteristics of MOS capacitors [1]. In contrast, a systematic ALD study of lanthanide oxides grown from Ln(thd)₃ and O₃ (Ln = Nd, Sm, Eu, Gd, Dy, Ho, Er, Tm) reported relative permittivities between 8.4 and 11.1 across the series [2]. The 44–90% higher κ value of TmCp₃-derived films is attributed to the superior stoichiometry, higher film density, and lower carbon impurity content (<1 at.% after anneal) enabled by the more complete ligand-elimination chemistry of the Cp₃/H₂O process [1].

High-κ dielectric MOS capacitor Gate oxide

Spectroscopic Selectivity: Tm(III) 4f¹² Configuration Provides Distinct NIR Emission at ∼1.8 μm for Laser and Amplifier Applications

The Tm³⁺ ion possesses a 4f¹² electronic configuration that gives rise to the ³F₄ → ³H₆ laser transition emitting at approximately 1.8–2.0 μm — a wavelength window distinct from Er³⁺ (⁴I₁₃/₂ → ⁴I₁₅/₂ at ∼1.55 μm) and Ho³⁺ (⁵I₇ → ⁵I₈ at ∼2.0 μm) [1]. This emission band is critical for eye-safe LIDAR, medical laser surgery, and pumping of mid-IR optical parametric oscillators. TmCp₃ serves as a molecular precursor for incorporating Tm³⁺ dopants into oxide and silicate host matrices via ALD/CVD, enabling precise control of dopant concentration and distribution in planar waveguide amplifiers and thin-film laser gain media. Low-temperature absorption spectra of tris-cyclopentadienyl thulium complexes confirm the retention of characteristic Tm(III) f–f transitions with vibrational fine structure at liquid-helium temperature, validating the spectroscopic integrity of the Cp₃ coordination environment [2].

Optical materials Thulium luminescence Fiber amplifiers

Highest-Value Procurement and Research Deployment Scenarios for TmCp₃


ALD of High-κ Tm₂O₃ Gate Dielectrics for Ge and III-V Channel MOSFETs

The H₂O-only ALD process enabled by TmCp₃ is uniquely suited for depositing Tm₂O₃ directly onto oxidation-sensitive semiconductor channels such as germanium and InGaAs, where O₃-based processes would create a low-quality interfacial oxide layer. The resulting κ ≈ 16 dielectric [1] provides a path to sub-nanometer EOT with acceptable gate leakage, while the <1 nm RMS surface roughness preserves channel mobility. This application scenario is directly supported by the ALD growth rate and oxidant compatibility evidence in Section 3.

Thulium-Doped Planar Waveguide Amplifiers for the 1.8–2.0 μm Telecom and LIDAR Window

TmCp₃ can be employed as a volatile Tm source in ALD super-cycle processes that alternate Tm₂O₃ deposition with a host oxide (e.g., Al₂O₃ or SiO₂) to achieve precisely controlled Tm³⁺ doping profiles. The resulting Tm-doped films leverage the unique ³F₄ → ³H₆ transition at ∼1.8 μm for optical gain in the eye-safe spectral region [2]. The lower melting point of TmCp₃ relative to ErCp₃ facilitates low-temperature precursor delivery compatible with thermally sensitive photonic substrates.

MOCVD of Thulium Silicate (TmSiO) Interfacial Layers for EOT Scaling

The high reactivity of TmCp₃ with hydroxylated SiO₂ surfaces enables direct formation of thulium silicate (TmSiO) interfacial layers during the initial ALD cycles, as noted in the original ALD study [1]. This self-limiting interfacial reaction can be exploited to engineer a graded high-κ/silicate stack without a separate silicate deposition step, simplifying the gate stack process flow relative to routes that require separate silicate and oxide precursors.

Research-Grade Synthesis of Divalent Thulium(II) Organometallic Complexes

TmCp₃ serves as a starting material for the synthesis of stable, neutral Tm(II) complexes such as (Cpᵗᵗᵗ)₂Tm via reduction with KC₈ [3]. The availability of high-purity TmCp₃ (≥99.9% trace metals basis) from commercial sources [4] enables academic and industrial laboratories to explore non-classical divalent lanthanide chemistry without the need to prepare the Cp₃ precursor in-house, accelerating research on low-valent thulium catalysts and single-molecule magnets.

Quote Request

Request a Quote for Cyclopentane;thulium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.